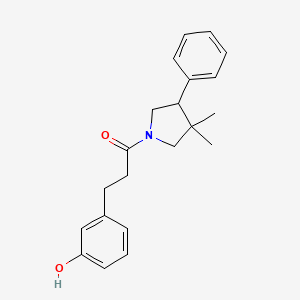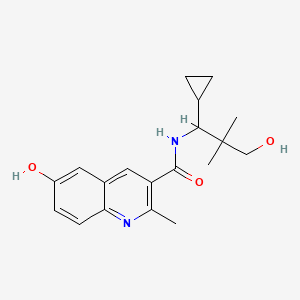
1-(3,3-Dimethyl-4-phenylpyrrolidin-1-yl)-3-(3-hydroxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethyl-4-phenylpyrrolidin-1-yl)-3-(3-hydroxyphenyl)propan-1-one is a chemical compound commonly known as DPPP. It is a synthetic substance that has been used in scientific research for various purposes. DPPP is a member of the cathinone family, which is a class of drugs that are structurally similar to amphetamines.
作用機序
The exact mechanism of action of DPPP is not well understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, motivation, and cognitive function.
Biochemical and Physiological Effects
DPPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction.
実験室実験の利点と制限
One advantage of using DPPP in lab experiments is that it is a well-characterized compound with a known structure and synthesis method. This makes it easier to study and manipulate in the lab. However, one limitation is that DPPP is a synthetic substance, and its effects on biological systems may not be fully representative of natural compounds.
将来の方向性
There are several potential future directions for research on DPPP. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its effects on cognitive function, and its potential as a cognitive enhancer. Additionally, further research is needed to better understand the mechanism of action of DPPP and its effects on the central nervous system.
合成法
The synthesis of DPPP involves several steps. The first step is the synthesis of 3-(3-hydroxyphenyl)propan-1-one, which is then reacted with 3,3-dimethyl-4-phenylpyrrolidine to produce DPPP. The synthesis of DPPP requires specialized equipment and expertise, and it is not a simple process.
科学的研究の応用
DPPP has been used in scientific research for various purposes. It has been studied for its potential use as a treatment for depression and anxiety disorders. DPPP has also been studied for its effects on the central nervous system, including its potential as a stimulant and its ability to enhance cognitive function.
特性
IUPAC Name |
1-(3,3-dimethyl-4-phenylpyrrolidin-1-yl)-3-(3-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2)15-22(14-19(21)17-8-4-3-5-9-17)20(24)12-11-16-7-6-10-18(23)13-16/h3-10,13,19,23H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCXHUZQEBMCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C2=CC=CC=C2)C(=O)CCC3=CC(=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethyl-4-phenylpyrrolidin-1-yl)-3-(3-hydroxyphenyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrazin-2-ylpyrimidin-2-amine](/img/structure/B7435215.png)
![1-[(2-Aminopyrimidin-4-yl)-methylamino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B7435227.png)

![1-(4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B7435247.png)
![2,3,3,3-Tetrafluoro-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one](/img/structure/B7435248.png)
![6-hydroxy-N-[[1-(2-hydroxyethyl)cyclopentyl]methyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435257.png)
![6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide](/img/structure/B7435261.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-1,9-dioxaspiro[5.5]undecane-4-carboxamide](/img/structure/B7435268.png)
![(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7435270.png)
![[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7435272.png)
![2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435275.png)

![2-methyl-2-phenoxy-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435294.png)
![2,2,2-trifluoro-N-[2-methyl-1-oxo-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-2-yl]acetamide](/img/structure/B7435305.png)